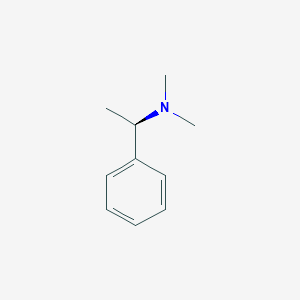

![molecular formula C8H6N4S2 B102665 [1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine CAS No. 16162-28-0](/img/structure/B102665.png)

[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

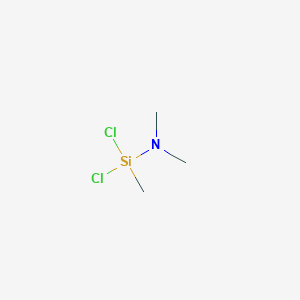

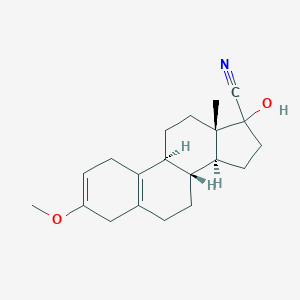

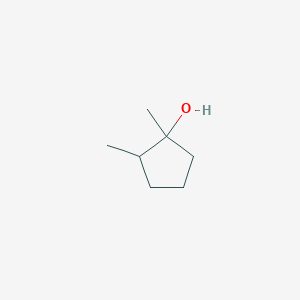

1,3-Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine (TBD) is a heterocyclic organic compound with the molecular formula C7H7N3S2. It has a wide range of applications in scientific research, including as a dye, a catalyst, and a reagent. TBD has also been used in the synthesis of novel materials, as well as in the development of new drugs. This compound has unique properties that make it attractive for a variety of applications.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Thiazolothiazole ring systems, which “[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine” is a part of, have gained attention in the field of organic electronics due to their planar and rigid backbone as well as an extended π-conjugated structure . These properties make them suitable for use in optoelectronic devices .

Optoelectronic Devices

This class of compounds has remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications . They are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

Synthetic Methodologies

The synthesis of thiazolothiazoles, including “[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine”, is a topic of ongoing research . Different methodologies have been developed for the synthesis of these compounds, which can be used in various applications .

Biological Activities

Thiazoles, a class of compounds that “[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine” belongs to, have been reported to exhibit a wide range of biological activities . These include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Drug Design

The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Therefore, “[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine” and its derivatives could be used in the design of new drugs .

Fluorescence Applications

Thiazole-based compounds have been reported to exhibit ligand-centered fluorescence . This property could be exploited in various applications, such as the development of fluorescent probes .

Wirkmechanismus

Mode of Action

It’s known that thiazole and benzothiazole derivatives often interact with biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Pharmacokinetics

As such, its bioavailability, half-life, metabolism, and excretion rates remain unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine. Specific details about how such factors impact this compound are currently unknown .

Eigenschaften

IUPAC Name |

[1,3]thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S2/c9-7-11-3-1-5-4(2-6(3)14-7)12-8(10)13-5/h1-2H,(H2,9,11)(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPFCTALWYMMQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC3=C1SC(=N3)N)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346640 |

Source

|

| Record name | Benzo[1,2-d:4,5-d']bis[1,3]thiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,3]Thiazolo[5,4-f][1,3]benzothiazole-2,6-diamine | |

CAS RN |

16162-28-0 |

Source

|

| Record name | Benzo[1,2-d:4,5-d']bis[1,3]thiazole-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.